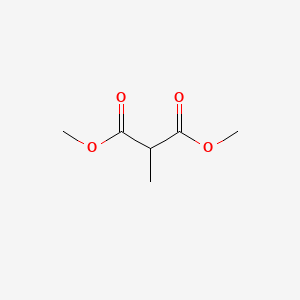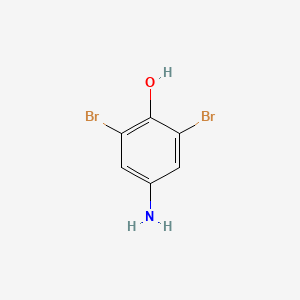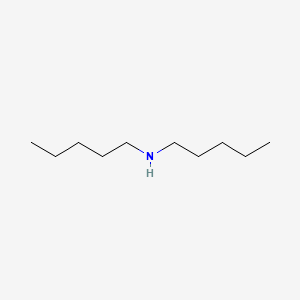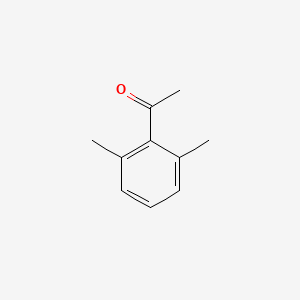
2-亚甲基丙烷-1,3-二醇
描述
2-Methylenepropane-1,3-diol (2-MP1,3-diol) is a versatile chemical compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless, and water-soluble compound with a molecular weight of 88.1 g/mol. 2-MP1,3-diol is used in the synthesis of many compounds, such as pharmaceuticals and other industrial products. It is also employed in the production of food additives and preservatives, and in the manufacture of cosmetics and personal care products. Additionally, 2-MP1,3-diol is used as a biological marker for the detection of certain diseases and has potential applications in the treatment of cancer.
科学研究应用
不对称合成和天然产物合成
2-亚甲基丙烷-1,3-二醇已用于不对称合成领域。例如,它用于醛类的双向不对称烯丙基硼化,从而合成 C(2)-对称 3-亚甲基戊烷-1,5-二醇。此过程还可以快速获得 C(2)-对称螺环缩酮,这在天然产物合成中很有价值 (Barrett 等,2000)。
手性二酰基甘油 (DAG) 合成
2-亚甲基丙烷-1,3-二醇在手性 DAG-内酯模板的合成中起着至关重要的作用,对于生产高度功能化的 DAG-内酯至关重要。这些化合物充当有效的蛋白激酶 C (PK-C) 配体。合成涉及夏普莱斯不对称环氧化,值得注意的是,它证实了 PK-C 对此类化合物中 (R)-立体化学的独有偏好 (Ji-Hye Kang 等,2004)。
吡咯利西啶衍生物的合成
在有机合成领域,2-亚甲基丙烷-1,3-二醇被用作 Pd 催化的腈类双亲双烯丙基化的 1,3-偶极等价物。该方法有助于合成吡咯利西啶衍生物,这些衍生物充当重要吡咯利西啶生物碱的前体 (Yamada 等,2015)。
光谱和抗癌研究
2-亚甲基丙烷-1,3-二醇衍生物已通过各种光谱技术合成和表征。例如,新型化合物 2-[(蒽-9-基亚甲基)氨基]-2-甲基丙烷-1,3-二醇 (AMD) 进行了全面表征,并显示出对人乳腺癌和前列腺癌细胞系的潜在抗癌活性。这项研究还涉及针对药理学蛋白受体的分子对接研究 (Pavitha 等,2017)。
作用机制
Target of Action
2-Methylene-1,3-propanediol, also known as 2-methylidenepropane-1,3-diol or 2-Methylenepropane-1,3-diol, is a simple organic compound It’s known to be used in the synthesis of polymers and resins , suggesting that it interacts with certain chemical reactions as a reactant or catalyst.
Mode of Action
It’s known to be involved in the synthesis of methacrylic acid, an important compound in the production of polymers . In this process, 2-Methylene-1,3-propanediol is bioconverted to 3-hydroxy-2-methylpropionic acid (3H2MPA) via 3-hydroxy-2-methylpropanal (3H2MPAL), and then dehydrated to form methacrylic acid .
Biochemical Pathways
The biochemical pathways involving 2-Methylene-1,3-propanediol primarily relate to its conversion into methacrylic acid . This process involves the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in the organism Gluconobacter oxydans . The resulting methacrylic acid is a key component in the production of polymers and resins .
Pharmacokinetics
It’s known to be a low molecular weight compound with a boiling point of 93-95 °C/2 mmHg and a density of 1.081 g/mL at 25 °C .
Result of Action
The primary result of 2-Methylene-1,3-propanediol’s action is the production of methacrylic acid . This acid is a crucial component in the manufacture of polymers and resins . Therefore, the action of 2-Methylene-1,3-propanediol significantly contributes to the production of these materials.
Action Environment
The action of 2-Methylene-1,3-propanediol is influenced by environmental factors such as temperature and pH. For instance, the optimal conditions for its bioconversion to 3H2MPA are a pH of 6–7.5 and a temperature of 25–30 °C . Additionally, it’s a combustible liquid and should be stored in a dry and well-ventilated place .
生化分析
Biochemical Properties
2-Methylenepropane-1,3-diol plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex molecules. It interacts with various enzymes and proteins, facilitating esterification reactions with resins such as alkyd and polyester resins, thereby enhancing the thermal stability of polymers . The compound’s unique methylene group allows it to act as a cross-linking agent, which is crucial in the formation of stable polymer networks. Additionally, 2-Methylenepropane-1,3-diol can inhibit platelet-activating factors, which are involved in inflammatory responses .
Cellular Effects
The effects of 2-Methylenepropane-1,3-diol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Furthermore, 2-Methylenepropane-1,3-diol can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-Methylenepropane-1,3-diol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. For example, the compound’s interaction with metabolic enzymes can lead to changes in enzyme activity, thereby affecting metabolic pathways . Additionally, 2-Methylenepropane-1,3-diol can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylenepropane-1,3-diol can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that 2-Methylenepropane-1,3-diol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 2-Methylenepropane-1,3-diol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and enhancing metabolic activity . At high doses, 2-Methylenepropane-1,3-diol can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-Methylenepropane-1,3-diol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are involved in the metabolism of alcohols and aldehydes . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, 2-Methylenepropane-1,3-diol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . These factors determine the localization and accumulation of 2-Methylenepropane-1,3-diol within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methylenepropane-1,3-diol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2-Methylenepropane-1,3-diol may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . Understanding its subcellular localization is essential for elucidating the compound’s mechanisms of action.
属性
IUPAC Name |
2-methylidenepropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYKITVXPZLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063055 | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3513-81-3 | |
| Record name | 2-Methylene-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003513813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylenepropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylene-1,3-propanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVG2NNQ7K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Methylenepropane-1,3-diol has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. Characterization data can be found in various publications, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. [, ] For detailed spectroscopic information, refer to those specific research papers.
A: 2-Methylenepropane-1,3-diol serves as a unique substrate in palladium-catalyzed reactions, exhibiting amphiphilic reactivity. [, , , , ] It undergoes selective activation, acting as either an allyl cation, allyl anion, or a zwitterionic trimethylenemethane species depending on the reaction conditions. For instance, in the presence of a palladium catalyst and triethylborane, it enables electrophilic allylation of various nucleophiles. [, ] Conversely, with palladium and diethyl zinc, it forms allyl anions, facilitating reactions with aldehydes and imines to yield homoallyl alcohols and homoallylamines. []
A: The amphiphilic activation of 2-methylenepropane-1,3-diol is notable for its ability to generate both allyl cations and anions under palladium catalysis. This dual reactivity allows for versatile synthetic applications. For example, it enables the synthesis of 3-methylenecyclopentanols from aldehydes and 3-methylenepyrrolidines from aldimines through sequential reactions with the zwitterionic trimethylenemethane intermediate. [, , ]
A: 2-Methylenepropane-1,3-diol is a key component in the synthesis of pyrrolidines via a palladium-catalyzed, one-pot amphiphilic allylation of aldimines. [, , ] This method offers a mild and efficient route to access pyrrolidines, valuable heterocyclic compounds with wide applications in medicinal chemistry.
A: Beyond pyrrolidine synthesis, 2-methylenepropane-1,3-diol serves as a precursor for various compounds. It is used in the synthesis of monomers that expand on polymerization, like 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane and 3,9‐dimethylene‐1,5,7,11‐tetraoxaspiro[5.5]undecane. [, ] These monomers are significant as they counteract the typical shrinkage observed during polymerization of common monomers like vinyl chloride and styrene. 2-Methylenepropane-1,3-diol is also utilized in the synthesis of platelet activating factor (PAF) antagonists, [] and as a starting material for synthesizing fluorinated analogues of anticancer-active ether lipids. []
A: 2-Methylenepropane-1,3-diol can be incorporated into the synthesis of linear and network polymer electrolytes. [] When included in oxymethylene-linking polymerization reactions, it introduces crosslinking points, leading to the formation of network structures. These polymers have potential applications in electrochemical devices, particularly as electrolytes in lithium batteries.
A: 2-Methylenepropane-1,3-diol, along with its diacetate derivative, acts as a precursor in the synthesis of 3,5-dialkylpyridines. [] This method presents a novel approach towards these valuable compounds, utilizing readily available petrochemical starting materials.
A: 2-Methylenepropane-1,3-diol can be synthesized via the alkaline hydrolysis of 3-chloro-2-chloromethyl-1-propene. [] The use of N,N-dimethylformamide as a solvent has been shown to improve the yield of this reaction significantly. [, ]
A: Yes, derivatives of 2-methylenepropane-1,3-diol, specifically its diacetate, have been explored in palladium-catalyzed cyclization reactions. [] This approach enables the synthesis of functionalized 2-vinyl-2,3-dihydropyrroles and 3-methylene-1,2,3,4-tetrahydropyridines, highlighting the versatility of 2-methylenepropane-1,3-diol derivatives in accessing diverse heterocyclic structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

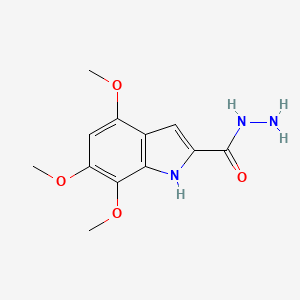
![7H-Benzo[c]carbazole](/img/structure/B1346553.png)





